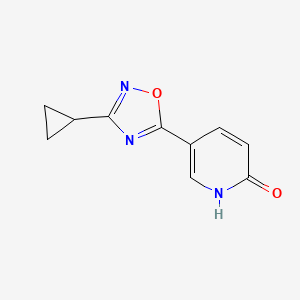
5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.201. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article provides an overview of its chemical properties, biological activities, and relevant case studies.
The compound's molecular formula is C10H9N3O2 with a molecular weight of 203.20 g/mol. The structure includes a pyridine ring substituted with a 1,2,4-oxadiazole moiety, which is known for its potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H9N3O2 |
| Molecular Weight | 203.20 g/mol |
| CAS Number | 1325303-80-7 |
| LogP | 2.13 |
| Polar Surface Area | 63.54 Ų |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Inhibition of Tumor Growth : In vitro assays demonstrated that this compound inhibits the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.
- Targeting SIRT5 : The compound has been shown to modulate the activity of SIRT5, an enzyme involved in metabolic regulation and cancer progression. By inhibiting SIRT5, the compound may alter metabolic pathways that favor tumor growth .
Antimicrobial Activity
The compound exhibits antimicrobial properties against several bacterial strains. In particular:
- Gram-positive and Gram-negative Bacteria : Studies indicate effective inhibition of bacterial growth at micromolar concentrations.
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties by downregulating pro-inflammatory cytokines in cellular models.
Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the effects of this compound on various cancer cell lines. The results indicated that at a concentration of 100 nM, the compound reduced cell viability by approximately 70% in breast cancer cells and induced significant apoptosis as evidenced by flow cytometry analysis.
Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting potent antibacterial activity.
Propiedades
IUPAC Name |
5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-8-4-3-7(5-11-8)10-12-9(13-15-10)6-1-2-6/h3-6H,1-2H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTJNZOTFHKUHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













